Product packaging for 2-Benzyl-1-phenylbutane-2,3-diol(Cat. No.:CAS No. 62640-70-4)

2-Benzyl-1-phenylbutane-2,3-diol

Cat. No.: B14531351
CAS No.: 62640-70-4
M. Wt: 256.34 g/mol
InChI Key: DJUMJXGMCVEPAJ-UHFFFAOYSA-N
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Description

Contextualization of Vicinal Diols in Stereoselective Synthesis

Vicinal diols, also known as 1,2-diols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. They are of significant interest in stereoselective synthesis due to their utility as chiral building blocks and intermediates. uni-duesseldorf.deuni-duesseldorf.de The stereochemistry of the hydroxyl groups can be controlled or modified to achieve a desired stereoisomer of a target molecule.

Enzymatic cascade reactions are a powerful tool for the stereoselective synthesis of vicinal diols. uni-duesseldorf.deuni-duesseldorf.de These reactions can produce chiral diols with high enantiomeric and diastereomeric purity. For instance, the combination of thiamine diphosphate-dependent enzymes and alcohol dehydrogenases can be used for the synthesis of chiral 1,2-diols from inexpensive aldehydes. uni-duesseldorf.de Additionally, two consecutive enzyme-catalyzed steps, such as a ligation step followed by a reduction step, can be employed for the asymmetric synthesis of aliphatic vicinal diols. rwth-aachen.de

Chemical methods for the synthesis of chiral 1,2-diols are also widely used. uni-duesseldorf.de For example, the isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols can be achieved using triphenylsilanethiol as a catalyst under mild conditions. nih.gov This method is highly chemoselective and tolerates a broad range of functional groups. nih.gov

The determination of the enantiomeric purity of chiral diols is a crucial aspect of their application in stereoselective synthesis. NMR spectroscopy is a common technique for this purpose, often involving the derivatization of the diol with a chiral agent to form diastereomers that can be distinguished by their NMR spectra. nih.govspringernature.com

Significance of Phenolic and Benzylic Moieties in Chiral Diol Chemistry

The presence of phenolic and benzylic moieties in a chiral diol can significantly influence its reactivity and stereoselectivity. Phenyl groups, due to their steric bulk and electronic properties, can direct the approach of reagents in a stereoselective manner. For example, in the oxidation of aryl-substituted vicinal diols, the phenyl group can influence the regioselectivity of the reaction. acs.org

Chiral diols containing phenolic groups, such as biphenols, have been used as organocatalysts in enantioselective reactions. nih.gov The hydroxyl groups of these diols can activate substrates or reagents through hydrogen bonding or by forming covalent intermediates, thereby controlling the stereochemical outcome of the reaction. nih.gov Multicomponent reactions involving phenols, aldehydes, and boronates can be catalyzed by chiral biphenols to generate chiral scaffolds found in natural products and pharmaceuticals. nih.gov

The absolute configuration of chiral diols with phenyl groups can be determined by NMR spectroscopy of their derivatives with chiral auxiliary reagents. researchgate.net The comparison of the NMR spectra of the diastereomeric derivatives allows for the assignment of the absolute stereochemistry of the diol. researchgate.net

Research Impetus and Current Knowledge Gaps for 2-Benzyl-1-phenylbutane-2,3-diol

A comprehensive search of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on vicinal diols in general and on diols containing phenyl or benzyl (B1604629) groups, there appears to be no published data on the synthesis, properties, or applications of this particular molecule. This lack of information provides a strong impetus for future research.

The primary research impetus for investigating this compound would be to explore its potential as a novel chiral ligand or auxiliary in asymmetric synthesis. The combination of a benzyl and a phenyl group attached to the diol backbone could lead to unique stereochemical control in catalytic reactions. Furthermore, understanding the synthesis and properties of this compound would contribute to the broader knowledge of structure-activity relationships in chiral diols.

Overview of Research Objectives and Methodological Framework

The primary research objective would be the development of a stereoselective synthesis of this compound. This would likely involve exploring various synthetic routes, including enzymatic and chemical methods, to control the formation of the desired stereoisomers.

A methodological framework for this research would include:

Synthesis: Development of a synthetic pathway to this compound, potentially starting from commercially available precursors. This would involve screening different catalysts and reaction conditions to achieve high stereoselectivity.

Purification and Characterization: The synthesized diol would need to be purified using techniques such as column chromatography. Its structure and stereochemistry would then be confirmed using a variety of analytical methods.

Application in Asymmetric Catalysis: The synthesized diol could be evaluated as a chiral ligand in a range of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The enantiomeric excess of the products would be determined to assess the effectiveness of the diol as a chiral controller.

Table 1: Analytical Methods for Characterization

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) SpectroscopyTo determine the chemical structure and stereochemistry of the diol.
Mass Spectrometry (MS)To confirm the molecular weight of the diol.
Infrared (IR) SpectroscopyTo identify the presence of the hydroxyl functional groups.
Chiral High-Performance Liquid Chromatography (HPLC)To determine the enantiomeric purity of the synthesized diol and the products of asymmetric reactions.

Table 2: Potential Asymmetric Reactions for Evaluation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O2 B14531351 2-Benzyl-1-phenylbutane-2,3-diol CAS No. 62640-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62640-70-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-benzyl-1-phenylbutane-2,3-diol

InChI

InChI=1S/C17H20O2/c1-14(18)17(19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3

InChI Key

DJUMJXGMCVEPAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=CC=C1)(CC2=CC=CC=C2)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 1 Phenylbutane 2,3 Diol

Retrosynthetic Strategies for Construction of the 1,2-Diol Unit and Benzyl-Substituted Quaternary Carbon Center

A retrosynthetic analysis of 2-Benzyl-1-phenylbutane-2,3-diol reveals several potential disconnection points, leading to plausible starting materials. The core challenges in the synthesis of this target molecule are the construction of the sterically hindered quaternary carbon center at the C2 position, which is substituted with a benzyl (B1604629) group, and the stereocontrolled formation of the adjacent 1,2-diol.

The primary disconnections for the 1,2-diol functionality lead to two main types of precursors: an alkene or a carbonyl compound.

Alkene Precursor: A disconnection across the C2-O and C3-O bonds suggests a dihydroxylation reaction of an alkene precursor, specifically (E)- or (Z)-2-benzyl-1-phenyl-2-butene . This approach is attractive as numerous methods for alkene dihydroxylation are well-established, including powerful asymmetric variants.

Carbonyl Precursors:

Disconnecting the carbon-carbon bond between C2 and C3 points towards a Grignard-type reaction. This would involve the addition of a methyl Grignard reagent to a β-hydroxy ketone or, more directly, the reaction between a benzylic Grignard reagent and an appropriate α-hydroxy ketone. A more convergent approach would be the reaction of a benzylmagnesium halide with 1-phenyl-2-butanone , followed by subsequent oxidation and reduction steps.

Alternatively, the diol can be envisioned as the reduction product of an α-diketone, 2-benzyl-1-phenylbutane-2,3-dione , or an α-hydroxyketone, such as 2-benzyl-3-hydroxy-1-phenylbutan-2-one . These precursors offer a direct route to the diol through reduction.

The formation of the benzyl-substituted quaternary carbon center is a key challenge. In the context of the alkene precursor, this would be established prior to the dihydroxylation step. For carbonyl-based routes, the quaternary center would be constructed during the carbon-carbon bond-forming reaction, for instance, through the addition of a benzyl nucleophile to a ketone.

Classical Synthetic Approaches to Diol Scaffolds

Classical methods for the synthesis of 1,2-diols remain fundamental in organic synthesis and can be applied to the preparation of this compound.

Grignard Reactions and Analogous Organometallic Additions for Diol Formation, including Benzylic Grignard Reagents and Aldehydes

Grignard reactions are a powerful tool for carbon-carbon bond formation. units.itnih.gov A plausible, albeit multi-step, route to this compound using a Grignard reaction could start from 1-phenyl-2-butanone . nih.gov The reaction of 1-phenyl-2-butanone with a benzylmagnesium halide (e.g., benzylmagnesium chloride) would generate the corresponding tertiary alcohol. Subsequent functional group manipulations would be required to install the second hydroxyl group.

A more direct, though challenging, approach would involve the reaction of a benzylic Grignard reagent with an α-hydroxy aldehyde or ketone. For instance, the reaction of benzylmagnesium chloride with a protected form of 1-hydroxy-1-phenyl-2-butanone could theoretically construct the carbon skeleton directly. However, such reactions can be complicated by side reactions and issues of chemoselectivity.

A hypothetical reaction sequence is outlined below:

StepReactant 1Reactant 2ReagentProductNotes
1Benzyl bromideMagnesiumDiethyl etherBenzylmagnesium bromideFormation of the Grignard reagent. vaia.com
2Benzylmagnesium bromide1-Phenyl-2-butanoneDiethyl ether, then H₃O⁺2-Benzyl-1-phenyl-2-butanolFormation of the tertiary alcohol.
32-Benzyl-1-phenyl-2-butanolPCC or other mild oxidantDichloromethane2-Benzyl-1-phenyl-2-butanoneOxidation to the ketone.
42-Benzyl-1-phenyl-2-butanonem-CPBACH₂Cl₂Baeyer-Villiger oxidation productBaeyer-Villiger oxidation to form an ester.
5Baeyer-Villiger productLiAlH₄THF, then H₃O⁺2-Benzyl-1-phenylbutane-1,2-diolReduction of the ester to the diol.

This table presents a hypothetical multi-step sequence. The yields and specific conditions would require experimental optimization.

Reduction of α-Diketones or α-Hydroxyketones to Vicinal Diols, considering Lithium Aluminum Hydride Reductions of β-Diketones

The reduction of α-dicarbonyl compounds provides a direct route to vicinal diols. The synthesis of the precursor, 2-benzyl-1-phenylbutane-2,3-dione , could be envisioned from the Claisen condensation of ethyl phenylacetate (B1230308) with 2-butanone, followed by benzylation of the resulting β-dicarbonyl compound and subsequent oxidation. A more direct synthesis of an α-diketone was reported starting from 4-chlorobutyryl chloride and benzene, followed by a multi-step oxidation of the α-methylene group. researchgate.net

Once the α-diketone is obtained, it can be reduced to the corresponding vicinal diol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction (syn vs. anti diol) can sometimes be influenced by the choice of reagent and reaction conditions. For instance, the reduction of α-diketones often yields a mixture of the syn and anti diastereomers.

PrecursorReducing AgentSolventProductTypical YieldReference
2-Benzyl-1-phenylbutane-2,3-dioneNaBH₄MethanolThis compoundGood to Excellent nih.gov
2-Benzyl-1-phenylbutane-2,3-dioneLiAlH₄Diethyl ether or THFThis compoundGood to ExcellentGeneral knowledge
2-Benzyl-3-hydroxy-1-phenylbutan-2-oneZn(BH₄)₂/ZrCl₄THFThis compoundHigh organic-chemistry.org

This table is illustrative; specific yields for the target molecule are not available and would depend on experimental conditions.

Dihydroxylation Methodologies for Alkene Precursors

The dihydroxylation of an alkene is a highly effective method for the synthesis of 1,2-diols. organic-chemistry.orgacs.orgresearchgate.net The required alkene precursor for this compound is (E)- or (Z)-2-benzyl-1-phenyl-2-butene . nih.gov This alkene could potentially be synthesized through a Wittig reaction between benzyl methyl ketone and benzyltriphenylphosphonium (B107652) ylide, or via other olefination methods.

The dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reagents typically lead to syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.

Osmium Tetroxide (Upjohn Dihydroxylation): A catalytic amount of OsO₄ can be used in the presence of a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This method is generally high-yielding and reliable for a wide range of alkenes. youtube.com

Potassium Permanganate: Cold, alkaline potassium permanganate can also effect syn-dihydroxylation, though it can be less selective and may lead to over-oxidation and cleavage of the diol product if the conditions are not carefully controlled.

Alkene PrecursorReagentConditionsProductStereochemistry
(E/Z)-2-Benzyl-1-phenyl-2-buteneOsO₄ (cat.), NMOAcetone (B3395972)/waterThis compoundsyn-diol
(E/Z)-2-Benzyl-1-phenyl-2-buteneKMnO₄Cold, aq. NaOHThis compoundsyn-diol

Stereoselective Synthesis of this compound and its Stereoisomers

Controlling the stereochemistry of the two adjacent chiral centers in this compound is a significant synthetic challenge. Asymmetric catalytic methods provide powerful solutions for achieving high enantioselectivity and diastereoselectivity.

Asymmetric Catalytic Strategies for Diol Formation (e.g., Sharpless Asymmetric Dihydroxylation, Asymmetric Epoxidation followed by Ring-Opening)

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (SAD) is a premier method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. organic-chemistry.orgwikipedia.orgalfa-chemistry.commdpi.comencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives. Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), offer convenient access to either enantiomer of the diol product with high predictability.

Applying the Sharpless AD reaction to (E)-2-benzyl-1-phenyl-2-butene would be expected to yield the corresponding chiral diol with high enantiomeric excess (ee). The choice of AD-mix determines which face of the alkene is hydroxylated.

Alkene SubstrateReagentExpected Major EnantiomerTypical ee (%)
(E)-2-Benzyl-1-phenyl-2-buteneAD-mix-β(2R,3S)-2-Benzyl-1-phenylbutane-2,3-diol>90
(E)-2-Benzyl-1-phenyl-2-buteneAD-mix-α(2S,3R)-2-Benzyl-1-phenylbutane-2,3-diol>90

This table presents expected outcomes based on the known selectivity of the Sharpless Asymmetric Dihydroxylation on similar tetrasubstituted alkenes. Actual results would require experimental verification.

Asymmetric Epoxidation followed by Ring-Opening

An alternative and powerful strategy for accessing chiral diols is through the asymmetric epoxidation of an alkene followed by regioselective and stereospecific ring-opening of the resulting epoxide. nih.govpsu.edu The Sharpless asymmetric epoxidation is highly effective for allylic alcohols, but other methods have been developed for unfunctionalized alkenes.

For the synthesis of this compound, the alkene precursor (E)-2-benzyl-1-phenyl-2-butene would first be subjected to an asymmetric epoxidation. Various catalytic systems, such as those based on chiral manganese(III)-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketones (Shi epoxidation), could be employed.

Once the chiral epoxide is formed, nucleophilic ring-opening with water or hydroxide (B78521) under acidic or basic conditions, respectively, will proceed with inversion of stereochemistry at the point of attack. This Sₙ2-type reaction results in an anti-diol. The regioselectivity of the ring-opening would need to be considered, but for a tetrasubstituted epoxide, attack at either carbon would lead to the desired diol skeleton.

StepSubstrateReagent/CatalystProductStereochemistry
1. Epoxidation(E)-2-Benzyl-1-phenyl-2-buteneChiral catalyst (e.g., Jacobsen's catalyst), m-CPBAChiral 2-benzyl-2,3-epoxy-1-phenylbutaneEnantioenriched epoxide
2. Ring-OpeningChiral epoxideH₃O⁺This compoundanti-diol with inversion of configuration

This two-step sequence provides access to diol stereoisomers that are complementary to those obtained from syn-dihydroxylation methods like the SAD.

Chiral Auxiliary-Mediated Approaches for Diastereoselective Control

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netbath.ac.uk One of the most powerful and widely used methods for the asymmetric synthesis of 1,2-diols is the Evans aldol (B89426) reaction, which employs chiral oxazolidinone auxiliaries. alfa-chemistry.comchem-station.com This methodology is particularly effective in establishing two contiguous stereocenters with high diastereoselectivity. researchgate.net

A plausible synthetic route to a precursor of this compound using an Evans-type aldol reaction would involve the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-phenylpropanoic acid. The resulting N-acyl oxazolidinone can then be converted to its Z-enolate using a boron triflate and a hindered base like diisopropylethylamine (DIPEA). bath.ac.uk Subsequent reaction with propanal would yield a syn-aldol adduct with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. alfa-chemistry.comchem-station.com The auxiliary can then be cleaved under mild conditions, for example, using lithium borohydride, to afford the corresponding chiral diol.

The stereochemical outcome of the Evans aldol reaction is highly predictable, with the formation of the syn-product being strongly favored. alfa-chemistry.com The facial selectivity is controlled by the substituents on the oxazolidinone ring, which direct the approach of the aldehyde. slideshare.net

Table 1: Representative Evans Aldol Reactions for the Synthesis of syn-Diol Precursors

Entry Acyl Group on Oxazolidinone Aldehyde Diastereomeric Ratio (syn:anti) Yield (%) Reference
1 Propionyl Isobutyraldehyde >99:1 80-95 alfa-chemistry.com
2 Propionyl Benzaldehyde (B42025) 97:3 80 nih.gov
3 Acetyl Various aldehydes High High nih.gov
4 Propionyl n-Octanal High High acs.org

Substrate-Controlled Diastereoselective Reductions of Precursor Carbonyl Compounds

Substrate-controlled diastereoselective reductions represent a powerful strategy for the synthesis of chiral diols from α-hydroxy ketone precursors. The inherent chirality of the substrate directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. A key precursor for this approach to this compound would be 2-benzyl-3-hydroxy-1-phenylbutan-2-one.

The synthesis of this α-hydroxy ketone could be envisioned through several routes, for example, the nucleophilic addition of a benzyl organometallic reagent to a suitable α-keto aldehyde or a related electrophile. The subsequent diastereoselective reduction of the ketone functionality would then furnish the target diol. The stereochemical outcome of such a reduction is often predicted by Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group. In the case of 2-benzyl-3-hydroxy-1-phenylbutan-2-one, chelation control with a suitable reducing agent could also play a significant role in directing the stereoselectivity. For instance, the use of zinc-ate complexes has been shown to effect the diastereoselective reduction of α-hydroxy ketones. researchgate.net

Table 2: Diastereoselective Reduction of Representative α-Hydroxy Ketones

Entry α-Hydroxy Ketone Reducing Agent Diastereomeric Ratio (syn:anti) Yield (%) Reference
1 3-Hydroxy-3-phenylbutan-2-one NaZn(H)Me₂ 95:5 92 researchgate.net
2 2-Hydroxy-1-phenylpropan-1-one Bacillus clausii BDH High (R-selective) - organic-chemistry.org
3 α-Silyloxy ketones Dialkylzincs/RZnX ≥18:1 (chelation-controlled) High nih.gov
4 Benzylic α-hydroxycarbonyls Hydriodic acid/red phosphorous - (reduction to hydrocarbon) Good wikipedia.org

Chemoenzymatic and Biocatalytic Syntheses of Chiral Diols

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign alternatives for the synthesis of chiral compounds, including 1,2-diols. alfachemic.com These methods often utilize isolated enzymes or whole-cell systems to perform stereoselective transformations with high enantiomeric and diastereomeric purities.

A plausible biocatalytic route to this compound could start from the corresponding diketone, 2-benzyl-1-phenylbutane-2,3-dione. The synthesis of such a diketone could be achieved through various established methods in organic chemistry. The subsequent stereoselective reduction of the two carbonyl groups can be accomplished using specific oxidoreductases, such as alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). youtube.commdpi.com Many of these enzymes are commercially available or can be produced through recombinant expression. google.com The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme, as different enzymes can exhibit opposite stereopreferences. For instance, some reductases selectively produce (R)-α-hydroxy ketones, while others yield the (S)-enantiomer. youtube.com A two-step enzymatic reduction or a one-pot reaction with a combination of enzymes could potentially afford the desired diastereomer of the target diol. nih.govnih.gov

Table 3: Biocatalytic Reduction of Diketones to Chiral Diols

Entry Diketone Substrate Biocatalyst (Enzyme) Product Enantiomeric/Diastereomeric Excess Reference
1 2,3-Pentanedione Gox0644 (2R)-Hydroxy-pentan-3-one High nih.gov
2 2,3-Pentanedione Gox1615 (2S)-Hydroxy-pentan-3-one High nih.gov
3 1-Phenyl-1,2-propanedione OYE3 (Ene Reductase) (R)-1-Phenyl-1-hydroxy-2-propanone >99.9% ee acs.org
4 1,4-Diphenylbutane-1,4-dione Ralstonia sp. ADH (1R,4R)-1,4-Diphenylbutane-1,4-diol >99% ee, >99% de mdpi.com

Total Synthesis and Fragment Coupling Strategies

The total synthesis of this compound can be approached by disconnecting the molecule into simpler, readily available fragments. A logical disconnection is at the C2-C(benzyl) bond, suggesting a coupling reaction between a benzyl nucleophile and a suitable four-carbon electrophile containing the 1-phenyl-2,3-diol motif.

One such strategy would involve a Grignard reaction. mnstate.eduyoutube.com Phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium metal, can act as a potent nucleophile. youtube.com A suitable electrophilic partner could be a protected form of 1-phenyl-1,2-epoxypropane. The epoxide ring opening by the Grignard reagent would form the desired carbon-carbon bond. Subsequent deprotection would yield the target diol. The stereochemistry of the epoxide would dictate the stereochemistry at C2 and C3 of the final product.

Alternatively, a fragment coupling could involve the reaction of benzylmagnesium bromide with a suitable α-hydroxy ketone or a protected derivative. Chelation-controlled addition could be employed to achieve high diastereoselectivity. nih.gov The choice of protecting groups and reaction conditions would be crucial for the success of such a synthetic route.

Table 4: Representative Fragment Coupling Reactions

Entry Nucleophile Electrophile Product Type Key Features Reference
1 Phenylmagnesium bromide Benzophenone Triphenylmethanol Classic Grignard addition to a ketone quizlet.com
2 Benzyl halide Disulfide Thioether Iron-catalyzed cross-electrophile coupling nih.gov
3 Allylbenzene (via cyclometalation) Allylbenzene Dibenzylbutane lignans Zirconocene-catalyzed cycloalumination youtube.com
4 Organozinc reagents α-Silyloxy ketones syn-Diols Highly diastereoselective chelation-control nih.gov

Stereochemical Investigations of 2 Benzyl 1 Phenylbutane 2,3 Diol

Analysis of Stereoisomers: Enantiomers and Diastereomers

The 2-Benzyl-1-phenylbutane-2,3-diol molecule contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. This structural feature results in the potential for stereoisomerism. The relationship between the stereoisomers can be categorized as either enantiomeric or diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, this would be the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair if they are not meso compounds.

Diastereomers are stereoisomers that are not mirror images of each other. In this case, the relationship between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers would be diastereomeric.

A thorough analysis of these stereoisomers would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and computational modeling to predict and confirm the spatial arrangement of the atoms. However, specific data pertaining to the spectral characteristics that differentiate the enantiomers and diastereomers of this compound are not documented in the searched scientific literature.

Chiral Resolution Techniques for Enantiopurification

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. Various methods are employed for this purpose, but specific applications to this compound have not been reported.

Classical Resolution via Diastereomeric Salt Formation and Crystallization

This traditional method involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization. For a diol like this compound, this would typically involve derivatization to introduce an acidic or basic handle. There is no available literature detailing the use of this technique for the resolution of this specific compound.

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While a powerful tool, no published methods detailing the specific CSP, mobile phase, and conditions for the successful chiral HPLC separation of this compound were found.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Enzymatic resolution relies on the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Dynamic kinetic resolution (DKR) combines this enzymatic kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Research on the application of these enzymatic strategies for the enantiopurification of this compound is absent from the scientific record.

Determination of Absolute Configuration

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule is crucial for understanding its biological activity and reaction mechanisms.

X-ray Crystallographic Analysis of Crystalline Forms or Derivatives

X-ray crystallography is the most unambiguous method for determining the absolute configuration of a crystalline compound. This technique requires the formation of a single crystal of either the enantiomerically pure compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of the atomic positions. A search of crystallographic databases and the broader scientific literature did not yield any reports on the X-ray crystal structure of this compound or any of its derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy with 4-Biphenylboronic Esters)

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral compounds. It measures the differential absorption of left and right circularly polarized light. While simple diols may not possess a chromophore that absorbs in an accessible region of the UV-Vis spectrum, their stereochemistry can be determined by derivatization with a suitable chromophoric reporter group.

For vicinal diols, the formation of cyclic esters with boronic acids containing a chromophore is a well-established method. Specifically, 4-biphenylboronic acid is an effective chiral auxiliary for determining the absolute configuration of 1,2-diols. The reaction of a chiral 1,2-diol with 4-biphenylboronic acid results in the formation of a diastereomeric five-membered boronate ester. The biphenyl (B1667301) moiety acts as a strong chromophore, and the helicity of the biphenyl groups in the resulting complex is dictated by the stereochemistry of the diol.

The observed sign of the Cotton effect in the CD spectrum of the in-situ-formed complex can be correlated to the absolute configuration of the diol. A positive Cotton effect typically corresponds to a right-handed screw arrangement of the two C-O bonds of the diol, which allows for the assignment of the absolute configuration.

Illustrative Research Findings:

While no specific data for this compound is available, studies on similar diols have demonstrated the utility of this method. For instance, the absolute configuration of various cyclic and acyclic 1,2-diols has been successfully determined by analyzing the CD spectra of their 4-biphenylboronate esters.

Diol TypeSign of Cotton EffectInferred Absolute Configuration
(1R,2R)-CyclohexanediolPositive(R,R)
(1S,2S)-CyclohexanediolNegative(S,S)
(2R,3R)-ButanediolPositive(R,R)
(2S,3S)-ButanediolNegative(S,S)

This table is illustrative and based on the general application of the biphenylboronic ester method to generic 1,2-diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs) (e.g., MTPA esters, butane-2,3-diol/thiol derivatives)

NMR spectroscopy is a cornerstone of structural elucidation, and its utility can be extended to the determination of enantiomeric purity and absolute configuration through the use of chiral derivatizing agents (CDAs). nih.gov A CDA is a chiral molecule that reacts with the analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for their differentiation and quantification. nih.gov

For a diol like this compound, both hydroxyl groups can be derivatized. A commonly used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which forms MTPA esters. The Mosher method, which utilizes MTPA esters, is a well-established protocol for determining the absolute configuration of alcohols. By preparing both the (R)- and (S)-MTPA esters of the diol and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the esterified hydroxyl groups, the absolute configuration of the stereocenter can be assigned.

Other CDAs, such as chiral butane-2,3-diol or its corresponding thiol derivatives, can also be used to form diastereomeric acetals or thioacetals. The resulting diastereomers will exhibit distinct signals in their ¹H and ¹³C NMR spectra, which can be used to determine the enantiomeric excess of the diol.

Illustrative Research Findings:

While specific NMR data for derivatized this compound is not available, the principle can be illustrated with data for a related compound, 1-phenyl-1,2-ethanediol.

Protonδ (R)-MTPA ester (ppm)δ (S)-MTPA ester (ppm)Δδ (δS - δR)
H-15.955.98+0.03
H-2a4.404.35-0.05
H-2b4.524.46-0.06

This table is a hypothetical representation to illustrate the Mosher method and does not represent actual experimental data for the specified compound.

Chemical Correlation to Compounds of Known Absolute Stereochemistry

Chemical correlation is a definitive method for establishing the absolute stereochemistry of a molecule. This method involves chemically transforming the compound of unknown stereochemistry into a compound whose absolute stereochemistry is already known, without affecting the stereocenter . Alternatively, a compound of known stereochemistry can be synthesized into the target molecule.

For this compound, a potential chemical correlation strategy could involve the selective oxidation of the primary alcohol to a carboxylic acid, followed by further transformations to a known compound. Another approach could be the hydrogenolysis of the benzyl (B1604629) group and the phenyl group to create a simpler aliphatic diol whose stereochemistry has been previously established.

The success of this method hinges on the availability of a suitable reference compound and the ability to perform chemical transformations with well-understood stereochemical outcomes.

Illustrative Research Findings:

A hypothetical chemical correlation for determining the absolute configuration of (2R,3R)-2-Benzyl-1-phenylbutane-2,3-diol could involve the following sequence:

Protection of the diol functionality.

Oxidative cleavage of the bond between the two hydroxyl-bearing carbons to yield two aldehyde fragments.

Reduction of the aldehyde derived from C3 to a known chiral alcohol.

Comparison of the optical rotation and other physical properties of the resulting alcohol with a sample of known absolute configuration.

This multi-step process, while potentially arduous, provides an unambiguous assignment of the absolute stereochemistry.

Mechanistic Elucidation of Reactions Involving 2 Benzyl 1 Phenylbutane 2,3 Diol and Its Precursors

Detailed Reaction Mechanism Investigations for Diol Formation (e.g., Role of Benzylic Radical Intermediates in Oxidation)

No specific studies detailing the reaction mechanism for the formation of 2-Benzyl-1-phenylbutane-2,3-diol were found. While the literature extensively covers the oxidation of benzylic C-H bonds to form carbonyl compounds and alcohols, these discussions are general. mdpi.comresearchgate.net Research describes mechanisms involving the formation of benzylic radicals through hydrogen atom transfer (HAT) as a key step in the oxidation of various alkylarenes. mdpi.combeilstein-journals.org For instance, a benzylic radical can be generated and subsequently oxidized to a ketone or alcohol. mdpi.comrsc.org However, these generalized mechanisms have not been specifically applied to or investigated for the precursors of this compound.

Identification and Characterization of Reactive Intermediates in Synthetic Pathways

There is no information available identifying or characterizing reactive intermediates in the synthetic pathways leading to this compound. General studies on benzylic oxidation mention intermediates like benzylic radicals, benzyl (B1604629) cations, and peroxy intermediates. mdpi.combeilstein-journals.org Mechanistic investigations of other reactions, such as the Mn(II)-mediated benzylic oxygenation of phenylbutanoic acid, propose high-valent manganese-oxo species as active oxidants. rsc.org However, no specific intermediates have been isolated, trapped, or spectroscopically characterized for the synthesis of this compound.

Kinetic Studies and Reaction Rate Determination for Key Steps

A search for kinetic studies or reaction rate data for the key formation steps of this compound yielded no results. Kinetic modeling has been applied to other processes, such as the gold-catalyzed oxidation of benzyl alcohol, to understand reaction profiles and inhibition. mdpi.com Similarly, kinetic studies involving radical scavenging experiments and cyclic voltammetry have been used to support proposed mechanisms in other benzylic C-H oxidation reactions. researchgate.net Without experimental data for this compound, no kinetic parameters or rate-determining steps can be reported.

Influence of Catalyst Structure and Reaction Conditions on Pathway Selectivity

No studies were found that investigate the influence of catalyst structure or reaction conditions on the selectivity of pathways forming this compound. The literature provides examples of how catalyst design can influence selectivity in other transformations. For example, in the phosphorylation of amphiphilic diols, the catalyst's core nature and tail structure significantly affect the reaction rate and site selectivity. researchgate.net For allylic and benzylic oxidations, the choice of metal catalyst (e.g., copper, palladium, selenium) and ligands can control regio- and stereoselectivity. thieme-connect.de In the synthesis of binaphthalene-diols, the use of specific TADDOL-derived phosphonites as ligands for a gold catalyst was essential for achieving high enantioselectivity. nih.gov However, no such optimization or investigation has been published for the synthesis of this compound.

Solvent Effects and Stereoselectivity in Diol-Forming Reactions

There is no specific information regarding solvent effects or the resulting stereoselectivity in the formation of this compound. The role of solvents in controlling stereoselectivity is a well-established principle in organic synthesis. rsc.org Studies have shown that solvent choice can significantly impact diastereo- and enantioselective reactions through dynamic solvation effects, sometimes leading to an inversion of selectivity with temperature changes. rsc.org However, no data on diastereomeric or enantiomeric ratios for this compound under different solvent conditions are available in the provided search results.

Compound Names

Advanced Spectroscopic Characterization and Structural Analysis of 2 Benzyl 1 Phenylbutane 2,3 Diol

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like 2-Benzyl-1-phenylbutane-2,3-diol, a suite of advanced NMR experiments would be required for a full structural assignment.

2D NMR Techniques for Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

To determine the complex structure and stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity of protons by identifying those that are coupled to each other, revealing the proton-proton network within the butane (B89635) backbone and the phenyl and benzyl (B1604629) groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to the carbon atom it is directly attached to. This would be crucial for assigning the carbon signals of the methylene (B1212753) (CH2) and methine (CH) groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for piecing together the molecular skeleton, for instance, by showing correlations from the benzylic protons to the quaternary carbon C2 and carbons of the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are essential for determining the relative stereochemistry of the two chiral centers (C2 and C3). These experiments detect protons that are close in space, and the observed correlations would help to establish the syn or anti relationship of the substituents around the C2-C3 bond.

Without experimental spectra, no specific correlations can be reported.

Advanced 1H and 13C NMR Chemical Shift Analysis and Coupling Constant Interpretation

A detailed analysis of the one-dimensional ¹H and ¹³C NMR spectra would provide fundamental structural information. The chemical shifts (δ) of the protons and carbons would be influenced by their electronic environment. For instance, the aromatic protons of the phenyl and benzyl groups would appear in the typical downfield region (approx. 7.0-7.5 ppm). The protons of the diol and the benzylic methylene group would have characteristic shifts. The coupling constants (J-values) between adjacent protons, extracted from the ¹H NMR spectrum, would provide critical information about the dihedral angles between them, further aiding in conformational analysis. However, no experimentally determined chemical shift or coupling constant data for this compound are available.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies would be employed to investigate the conformational dynamics of the molecule, such as rotation around the C-C single bonds. Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers between different rotational isomers (rotamers) and the stability of intramolecular hydrogen bonds between the two hydroxyl groups. At present, no such studies have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is the definitive method for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₂₀O₂), HRMS would confirm its molecular formula. The analysis of the fragmentation pattern would further corroborate the proposed structure, with expected cleavages occurring at the C-C bonds of the butane backbone and loss of water from the diol functionality. No mass spectral data for this compound have been reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the spectra would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations for both aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) would serve as a characteristic signature for the compound. However, no experimental IR or Raman spectra are available in the literature.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings. The spectrum would be expected to show absorptions in the ultraviolet region, corresponding to π→π* transitions of the aromatic systems. The exact positions and intensities of these absorptions would depend on the molecular conformation and solvent. This data is currently unavailable.

Computational Chemistry and Molecular Modeling of 2 Benzyl 1 Phenylbutane 2,3 Diol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-benzyl-1-phenylbutane-2,3-diol, DFT calculations would be instrumental in determining its most stable three-dimensional structure (geometry optimization) and understanding the distribution of electrons within the molecule (electronic structure analysis).

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like this compound, this would involve considering the rotational freedom around its single bonds and the interactions between its phenyl, benzyl (B1604629), and hydroxyl groups. A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-31G*, to achieve a balance between accuracy and computational cost.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. Furthermore, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which can predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level of theory)*

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond LengthC2C3--1.54 Å
Bond LengthC2O1--1.43 Å
Bond LengthC3O2--1.43 Å
Bond AngleO1C2C3-109.5°
Bond AngleC1C2C3O2110.0°
Dihedral AngleHO1C2C3180.0° (anti)
Dihedral AngleO1C2C3O260.0° (gauche)

Note: The values in this table are hypothetical and represent typical bond lengths, angles, and dihedrals for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The presence of multiple single bonds in this compound allows for a wide range of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space. These methods treat molecules as a collection of atoms held together by springs (bonds) and use a set of parameters known as a force field (e.g., MMFF94, AMBER) to calculate the potential energy of different conformations. A systematic search or a random sampling method, like a Monte Carlo simulation, can be used to identify low-energy conformers. For this compound, key factors influencing conformational preference would include steric hindrance between the bulky benzyl and phenyl groups, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups. stackexchange.comyoutube.com The gauche and anti conformations around the C2-C3 bond would be of particular interest, with the gauche conformation potentially stabilized by an intramolecular hydrogen bond. stackexchange.com

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and rotates. This allows for the exploration of the conformational landscape and the calculation of thermodynamic properties. An MD simulation of this compound in a solvent, such as water or a nonpolar solvent, could reveal how the solvent influences the conformational equilibrium. In aprotic solvents, conformations with intramolecular hydrogen bonds might be more favored. stackexchange.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. nih.gov Using the optimized geometry from DFT calculations, the magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide confidence in the determined structure. For this compound, the calculations would need to account for the anisotropic effects of the phenyl and benzyl rings on the chemical shifts of nearby protons.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
CH₃1.1 - 1.3
CH (on C3)3.8 - 4.2
CH₂ (benzyl)2.8 - 3.2
Aromatic H's7.0 - 7.5
OH2.0 - 4.0 (variable)

Note: These are hypothetical values based on typical chemical shifts for similar functional groups. Accurate prediction requires specific quantum mechanical calculations.

Circular Dichroism (CD) Spectra: For chiral molecules like the stereoisomers of this compound, computational methods can predict their Circular Dichroism (CD) spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and their corresponding rotational strengths. The predicted CD spectrum can then be compared with an experimental spectrum to determine the absolute configuration of a chiral center.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway.

This involves identifying and characterizing the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Methods like DFT are commonly employed for these calculations. For instance, studying the synthesis of this diol could involve modeling the approach of a nucleophile to a carbonyl precursor and calculating the energy profile of the bond-forming process.

Ligand-Protein Docking Studies for Potential Biomolecular Interactions (if applicable, e.g., enzyme binding)

Given the presence of hydroxyl and aromatic groups, this compound could potentially interact with biological macromolecules such as enzymes. nih.gov Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a protein. nih.govphyschemres.orgnih.govresearchgate.net

The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. This can help to identify potential biological targets for the molecule and to understand the key interactions that stabilize the ligand-protein complex. For example, this compound could be docked into the active site of an enzyme like a dehydrogenase or a hydrolase to explore its potential as a substrate or inhibitor. nih.gov The docking results would highlight interactions such as hydrogen bonds between the diol's hydroxyl groups and polar amino acid residues, and pi-pi stacking interactions between the phenyl/benzyl rings and aromatic residues in the binding site.

Table 3: Hypothetical Ligand-Protein Docking Results for this compound with a Putative Enzyme Target

ParameterValue
Binding Energy (kcal/mol)-7.5
Hydrogen Bonds2 (with Ser, Thr)
Hydrophobic InteractionsPhenyl ring with Phe, Trp
Predicted Inhibition Constant (Ki)Micromolar range

Note: This table presents hypothetical data from a simulated docking experiment. The actual binding affinity and interactions would depend on the specific protein target.

Chemical Transformations and Derivatization of 2 Benzyl 1 Phenylbutane 2,3 Diol

Selective Oxidation Reactions of Hydroxyl Groups (e.g., Oxidative Cleavage of 1,2-Diols)

The vicinal diol functionality in 2-benzyl-1-phenylbutane-2,3-diol is susceptible to selective oxidation, most notably through oxidative cleavage. Reagents such as sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are highly effective for this transformation. libretexts.orglibretexts.org The reaction proceeds by breaking the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. masterorganicchemistry.comchemistrysteps.com

Specifically, the oxidation of this compound would yield 1-phenylpropan-2-one and benzaldehyde (B42025). The reaction mechanism is believed to involve the formation of a cyclic intermediate, a periodic ester, which then fragments to give the carbonyl products. rsc.org The stereochemistry of the diol can influence the reaction rate, with cis-diols generally reacting faster than their trans counterparts due to the ease of forming the cyclic intermediate. rsc.org

This selective cleavage is a powerful tool in organic synthesis, allowing for the deconstruction of a larger molecule into smaller, functionalized fragments. It serves as a valuable alternative to ozonolysis for cleaving carbon-carbon bonds. libretexts.orglibretexts.org

Protection and Deprotection Strategies for the Diol Moiety (e.g., Acetonide Formation)

To selectively react with other parts of the molecule, the diol group of this compound can be temporarily protected. A common and efficient method for protecting 1,2-diols is the formation of an acetonide, a cyclic ketal. This is typically achieved by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

The resulting acetonide is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve certain oxidizing and reducing agents. This stability allows for chemical modifications to be made to the phenyl and benzyl (B1604629) groups without affecting the diol.

Deprotection, or the removal of the acetonide group, is readily accomplished by treatment with aqueous acid, regenerating the original diol. Catalysts like zirconium(IV) chloride (ZrCl₄) have been shown to be effective for both the protection of diols as acetonides and their subsequent deprotection. organic-chemistry.org

Functionalization of the Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can be readily functionalized through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's polarity, steric bulk, and potential for further reactivity.

Esterification: Esters can be formed by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction is typically catalyzed by an acid or a coupling agent. For instance, copper(I)-catalyzed esterification provides an efficient method for forming esters from alcohols and carboxylic acids. researchgate.net These ester derivatives can be useful for structure-activity relationship (SAR) studies or as intermediates in the synthesis of more complex molecules.

Etherification: Etherification involves the conversion of the hydroxyl groups into ether linkages. A classic method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org For diols, selective protection of one hydroxyl group may be necessary to achieve mono-etherification. organic-chemistry.org Benzyl ethers are a common choice for protecting hydroxyl groups due to their stability and ease of removal by catalytic hydrogenation. organic-chemistry.org

Ring-Closing Reactions to Form Cyclic Derivatives (e.g., Ketals, Oxazolidines)

The 1,2-diol structure of this compound is a precursor for the synthesis of various heterocyclic derivatives through ring-closing reactions.

Ketals: As mentioned in the context of protecting groups, the reaction of the diol with ketones or aldehydes in the presence of an acid catalyst leads to the formation of five-membered cyclic ketals or acetals, respectively. These reactions are often reversible. Chiral diols, such as derivatives of 1,2-diphenylethane-1,2-diol, can be used to form diastereomeric ketals, which can be separated to resolve racemic ketones. researchgate.net

Oxazolidines: While the direct synthesis of oxazolidines from this compound is not explicitly detailed in the provided context, the formation of oxazolidine (B1195125) rings is a well-established transformation for related structures. For example, the reaction of benzylamine (B48309) with benzaldehyde and hydroxyacetic acid can produce a 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one. nih.gov This suggests that with appropriate reagents, such as an amino alcohol precursor derived from the diol, oxazolidine derivatives could be synthesized. Oxazolidinones and their sulfur analogs, oxazolidinethiones, are significant heterocyclic compounds with a wide range of biological activities and are often synthesized from vicinal aminoalcohols. psu.edu

Transformations of the Phenyl and Benzyl Moieties for Structure-Activity Relationship Studies

Modifications to the phenyl and benzyl groups of this compound are crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how changes in the molecular structure affect its biological activity or physical properties.

Typical transformations could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a variety of substituents onto the phenyl and benzyl aromatic rings. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl groups.

Modification of Existing Substituents: If the aromatic rings already bear substituents, these can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functional groups.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic rings, assuming an appropriate handle like a halide is present.

By systematically altering the electronic and steric properties of the phenyl and benzyl moieties, researchers can probe the interactions of the molecule with biological targets or fine-tune its material properties. For example, the synthesis of various substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has been explored for their cytotoxic activity. rsc.org

Synthesis of Downstream Chiral Building Blocks and Complex Molecules

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the synthesis of more complex and stereochemically defined molecules.

The functional groups present in the molecule offer multiple points for elaboration:

The Diol: As discussed, the diol can be cleaved to give smaller chiral fragments or can be converted into other functional groups. It can also act as a chiral auxiliary to control the stereochemistry of reactions on other parts of the molecule.

The Aromatic Rings: The phenyl and benzyl groups can be functionalized and then used in further synthetic steps.

The Alkyl Backbone: The stereocenters on the butane (B89635) chain provide a rigid framework that can influence the conformation of the molecule and the stereochemical outcome of subsequent reactions.

The synthesis of 1-phenylbutane-2,3-diol (B12936601) from toluene (B28343) has been described, indicating the potential for creating such building blocks from readily available starting materials. chegg.com These chiral diols are key intermediates in the asymmetric synthesis of natural products and pharmaceuticals.

Potential Applications and Future Research Directions in Synthetic Chemistry

Emerging Research in Sustainable Synthesis and Green Chemistry with 2-Benzyl-1-phenylbutane-2,3-diol.No emerging research or publications concerning the sustainable or green synthesis and application of this compound could be identified.

Due to the lack of any research findings, no data tables can be generated.

Should you have an alternative chemical name, CAS number, or any reference literature for this specific compound, please provide it to enable a more targeted search.

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Use fume hoods and personal protective equipment (gloves, goggles) to minimize exposure. Store the compound at 2–8°C under argon to prevent oxidation .
  • Refer to QSAR-predicted toxicity profiles to design waste disposal protocols (e.g., neutralization before incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.